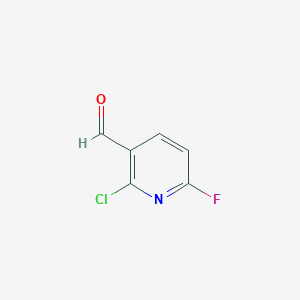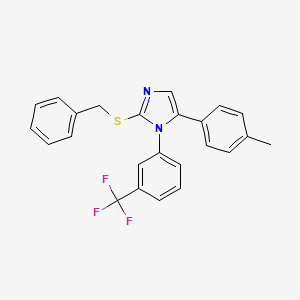![molecular formula C23H20N2O3 B2769707 8-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]oxy}quinoline CAS No. 2034316-45-3](/img/structure/B2769707.png)
8-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]oxy}quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]oxy}quinoline is a complex organic compound with a molecular formula of C23H20N2O3 and a molecular weight of 372.424 g/mol
Mecanismo De Acción
Target of Action
Benzofuran-2-yl(4-(quinolin-8-yloxy)piperidin-1-yl)methanone is a complex compound with a benzofuran core . Benzofuran and its derivatives are known to have a wide range of biological and pharmacological applications . .
Mode of Action
Benzofuran derivatives are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Benzofuran derivatives are known to influence a variety of biological pathways .
Pharmacokinetics
The bioavailability of benzofuran derivatives is generally improved, allowing for once-daily dosing .
Result of Action
Benzofuran derivatives are known to have a wide array of biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]oxy}quinoline typically involves multiple steps, starting with the preparation of the benzofuran and quinoline intermediates. These intermediates are then coupled using appropriate reagents and conditions to form the final compound. Common synthetic routes include:
Formation of Benzofuran Intermediate: This can be achieved through cyclization reactions involving phenol derivatives and aldehydes under acidic or basic conditions.
Preparation of Quinoline Intermediate: Quinoline derivatives can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent.
Coupling Reaction: The benzofuran and quinoline intermediates are coupled using a piperidine linker. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
8-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]oxy}quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can be employed to reduce double bonds or nitro groups present in the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides to introduce new substituents on the benzofuran or quinoline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Sodium hydride, alkyl halides, and anhydrous solvents like tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
8-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]oxy}quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antibacterial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Comparación Con Compuestos Similares
Similar Compounds
Benzofuran Derivatives: Compounds like psoralen and angelicin, which have similar benzofuran structures and are used in the treatment of skin diseases.
Quinoline Derivatives: Compounds such as chloroquine and quinine, which are used as antimalarial agents.
Uniqueness
8-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]oxy}quinoline is unique due to its combination of benzofuran, quinoline, and piperidine moieties. This unique structure imparts distinct biological activities and potential therapeutic applications that are not observed in simpler benzofuran or quinoline derivatives.
Propiedades
IUPAC Name |
1-benzofuran-2-yl-(4-quinolin-8-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c26-23(21-15-17-5-1-2-8-19(17)28-21)25-13-10-18(11-14-25)27-20-9-3-6-16-7-4-12-24-22(16)20/h1-9,12,15,18H,10-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGOTYLBPPSCUAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
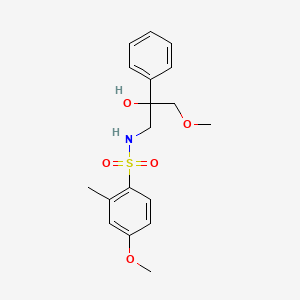
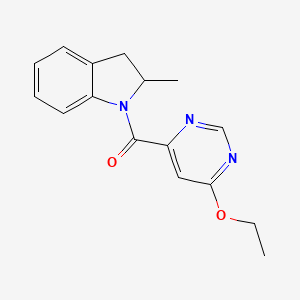
![N-[2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide](/img/structure/B2769627.png)
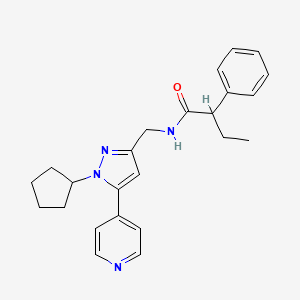
![5-Bromo-6-methyl-1h-pyrazolo[3,4-b]pyridine](/img/structure/B2769634.png)
![Ethyl 2-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate](/img/structure/B2769635.png)
![2,3-Dimethyl 7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B2769636.png)
![2-{4-[2-(ethanesulfonyl)benzoyl]piperazin-1-yl}-6-nitro-1,3-benzothiazole](/img/structure/B2769637.png)
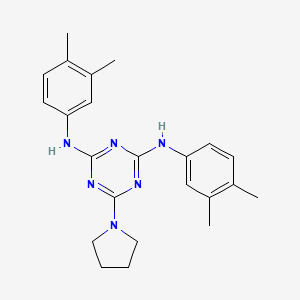
![3-(2-(azepan-1-yl)-2-oxoethyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2769642.png)
![5-Benzyl-8-(4-chlorophenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2769644.png)
![3-(2-ethoxyethyl)-9-(4-ethylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2769645.png)
